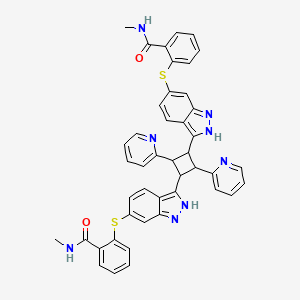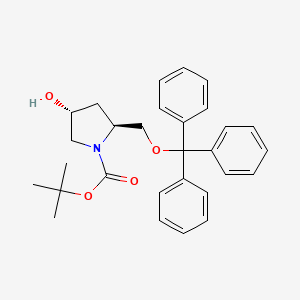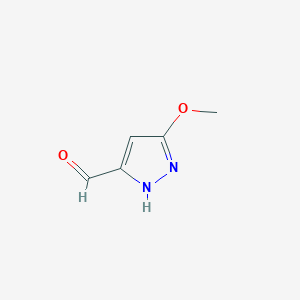
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a furan ring, an amide group, and an ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-ethylfuran-2-carboxamido)propanoate typically involves the esterification of 3-(5-ethylfuran-2-carboxamido)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-(5-ethylfuran-2-carboxamido)propanol.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-ethylfuran-2-carboxamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and amide group play a crucial role in its binding affinity and specificity. The ester group may undergo hydrolysis to release the active carboxylic acid derivative, which can then exert its effects on the target pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(5-ethylfuran-2-carboxamido)propanoate can be compared with other similar compounds, such as:
Methyl 3-(5-methylfuran-2-carboxamido)propanoate: Differing by the presence of a methyl group instead of an ethyl group on the furan ring.
Ethyl 3-(5-ethylfuran-2-carboxamido)propanoate: Differing by the presence of an ethyl ester group instead of a methyl ester group.
Methyl 3-(5-ethylthiophene-2-carboxamido)propanoate: Differing by the presence of a thiophene ring instead of a furan ring.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
methyl 3-[(5-ethylfuran-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-8-4-5-9(16-8)11(14)12-7-6-10(13)15-2/h4-5H,3,6-7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
OXLXOUURGMEGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C(=O)NCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


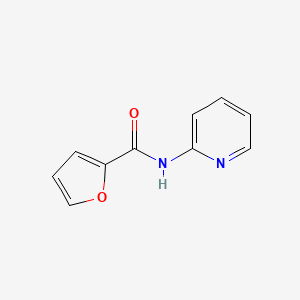
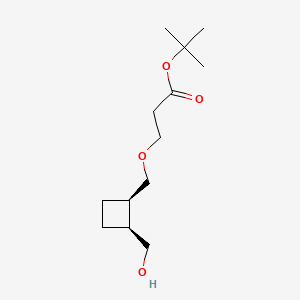


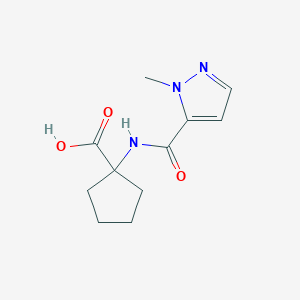

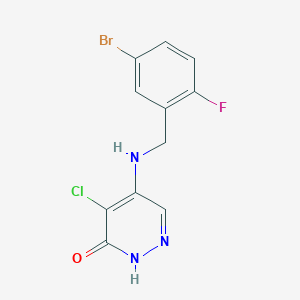
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
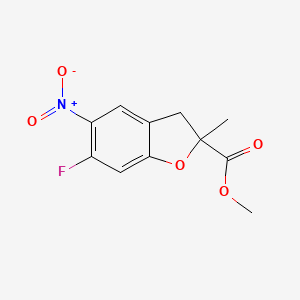
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
